
2,6-Diamino-9-(2-hydroxyethoxymethyl)purine
概要
説明
2,6-Diamino-9-(2-hydroxyethoxymethyl)purine, also known as DAHP, is a purine derivative that has been studied extensively in the field of biochemistry and molecular biology. It is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of nucleotides and DNA. DAHP is a versatile compound that has been used in a variety of scientific applications, including enzyme kinetics studies, drug development research, and molecular biology research.
科学的研究の応用
Synthesis and Cytostatic Activity
- 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine is synthesized and explored for its cytostatic activity. Its derivatives exhibit significant in vitro cytostatic activity, particularly against CCRF-CEM cells, a type of leukemia cell line. The synthesis involves reactions with primary or secondary amines and treatment with bromo(trimethyl)silane and hydrolysis, indicating its potential in cancer research and therapy (Holý et al., 2001).
Enzymatic Activation in Biological Systems
- The compound is involved in the conversion to biologically active forms through enzymatic processes. An enzyme from rat liver catalyzes the conversion of N6-cyclopropyl-PMEDAP (a derivative of this compound) to 9-[2-(phosphonomethoxy)ethyl]guanine, highlighting its importance in biochemical pathways (Schinkmanová et al., 2006).
Structural Analysis in Crystallography
- The compound's structural characteristics have been studied, revealing complex hydrogen-bonding schemes. This knowledge is crucial for understanding its interactions in biological systems, which can be critical for drug design and development (Atria et al., 2010).
Role in Nucleoside Analog Synthesis
- This compound is used in the preparation of nucleoside analogs. These analogs have potential applications in pharmacology, particularly in the design of new therapeutic agents (Arico et al., 2010).
Exploration of Cross-Coupling Reactions
- The compound is a starting material for the synthesis of various analogs through cross-coupling reactions. These synthetic routes are important for creating diverse molecular structures with potential pharmacological activities (Sedláček et al., 2011).
Study of Radiochemical Stability
- The stability of tritium-labeled analogs of this compound under physiological conditions has been investigated. This research is significant for understanding the compound's behavior in biological systems, especially for tracer studies in pharmacology and molecular biology (Elbert et al., 2010).
Contribution to Understanding Chemical Synthesis
- Studies on the chemical synthesis of related compounds, such as fluoroadenine nucleosides, demonstrate the compound's relevance in broadening our understanding of synthetic chemistry and its application in drug development (Yong-jia, 2006).
Insights into Astrobiology
- Research on UV-irradiated molecular ices containing purine, including 2,6-diaminopurine, offers insights into the formation mechanisms of nucleobases, which are fundamental to the understanding of astrobiology and the origin of life (Bera et al., 2017).
Application in Corrosion Inhibition
- Studies have shown the potential of purine derivatives, including 2,6-diaminopurine, as corrosion inhibitors for metals. This application is valuable in industrial contexts, particularly in maintaining the integrity of metal structures and equipment (Yan et al., 2008).
特性
IUPAC Name |
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H4,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMCRCLIPQDIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1COCCO)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207993 | |
| Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59277-86-0 | |
| Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059277860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-134U | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5WML1YR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine (A134U)?
A1: A134U itself doesn't directly interact with a target. It acts as a prodrug, meaning it is converted into the active antiviral agent acyclovir (ACV) within the body []. This conversion is primarily catalyzed by the enzyme adenosine deaminase []. Acyclovir then exerts its antiviral effect by inhibiting viral DNA polymerase, ultimately hindering viral replication.
Q2: How does oral administration of A134U compare to acyclovir in terms of achieving therapeutic levels of the active drug?
A2: Studies in dogs and rats have shown that oral administration of A134U results in higher plasma concentrations and total urinary recoveries of acyclovir compared to equivalent oral doses of acyclovir itself []. This suggests that A134U could be a more effective method for delivering acyclovir orally.
Q3: What is the metabolic fate of A134U in the body?
A3: Following oral administration, A134U is primarily converted to acyclovir, with the majority of the absorbed dose being recovered in the urine as acyclovir [, ]. A smaller proportion is excreted unchanged as A134U, and only a negligible amount is metabolized into inactive compounds.
Q4: Are there any known analytical methods for quantifying A134U?
A4: Yes, a single-tube radioimmunoassay has been developed for the specific and sensitive quantification of A134U in biological samples [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/no-structure.png)
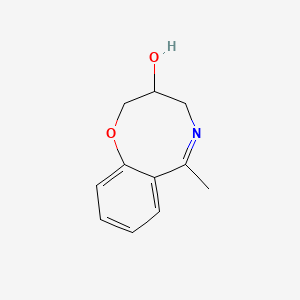
![(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione](/img/structure/B1209318.png)
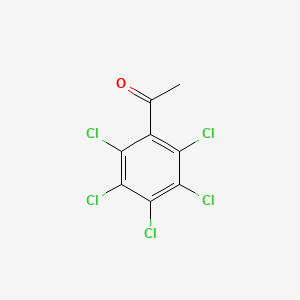

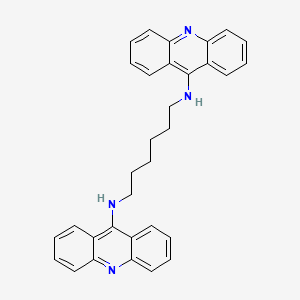

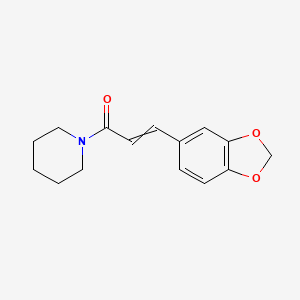

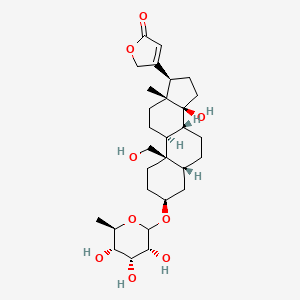
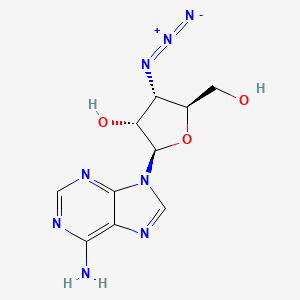
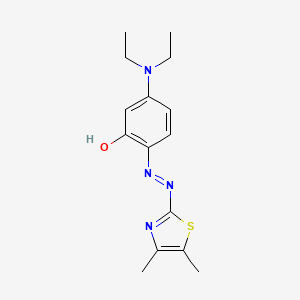
![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1209337.png)